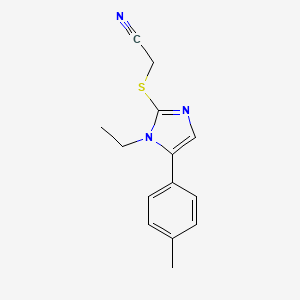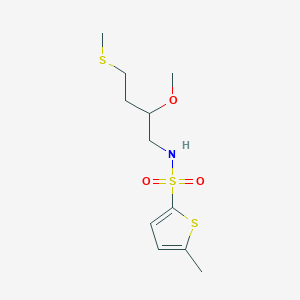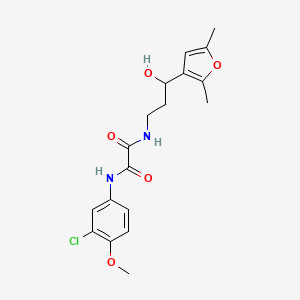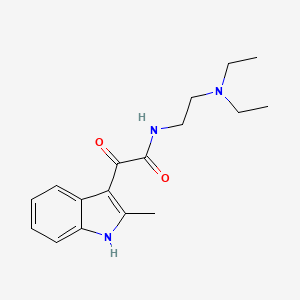
(4-Pyridinylsulfanyl)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Pyridinylsulfanyl)acetic acid hydrochloride, also known as PASH, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. PASH is a sulfhydryl-containing compound that has been shown to possess unique chemical properties, making it a promising candidate for a variety of research applications.
Mécanisme D'action
The mechanism of action of (4-Pyridinylsulfanyl)acetic acid hydrochloride is not fully understood, but it is believed to involve the formation of complexes with metal ions and the modulation of redox signaling pathways. (4-Pyridinylsulfanyl)acetic acid hydrochloride has been shown to inhibit the activity of reactive oxygen species, which are known to play a role in a variety of diseases.
Biochemical and Physiological Effects:
(4-Pyridinylsulfanyl)acetic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. (4-Pyridinylsulfanyl)acetic acid hydrochloride has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4-Pyridinylsulfanyl)acetic acid hydrochloride in lab experiments is its high yield and stability. (4-Pyridinylsulfanyl)acetic acid hydrochloride is also relatively easy to synthesize, making it a cost-effective compound for research applications. However, one of the limitations of using (4-Pyridinylsulfanyl)acetic acid hydrochloride is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are many potential future directions for research on (4-Pyridinylsulfanyl)acetic acid hydrochloride. One area of interest is the development of (4-Pyridinylsulfanyl)acetic acid hydrochloride-based drug delivery systems, which could be used to target specific cells or tissues in the body. Another area of interest is the investigation of (4-Pyridinylsulfanyl)acetic acid hydrochloride as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of (4-Pyridinylsulfanyl)acetic acid hydrochloride and its potential applications in drug discovery and development.
Conclusion:
In conclusion, (4-Pyridinylsulfanyl)acetic acid hydrochloride, or (4-Pyridinylsulfanyl)acetic acid hydrochloride, is a promising compound with many potential applications in drug discovery and development. Its unique chemical properties and biological activities make it an attractive candidate for further research. While there are still many unanswered questions about the mechanism of action of (4-Pyridinylsulfanyl)acetic acid hydrochloride, its potential applications in a variety of fields make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of (4-Pyridinylsulfanyl)acetic acid hydrochloride involves the reaction of pyridine-4-thiol with chloroacetic acid in the presence of a base catalyst. The resulting product is then purified using standard techniques such as recrystallization or column chromatography. The yield of (4-Pyridinylsulfanyl)acetic acid hydrochloride is typically high, making it an attractive compound for large-scale synthesis.
Applications De Recherche Scientifique
(4-Pyridinylsulfanyl)acetic acid hydrochloride has been extensively studied for its potential applications in drug discovery and development. It has been shown to have a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. (4-Pyridinylsulfanyl)acetic acid hydrochloride has also been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.
Propriétés
IUPAC Name |
2-pyridin-4-ylsulfanylacetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S.ClH/c9-7(10)5-11-6-1-3-8-4-2-6;/h1-4H,5H2,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZSICOXCTVGJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1SCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Pyridinylsulfanyl)acetic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde](/img/structure/B2396445.png)


![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methoxyphenethyl)acetamide](/img/structure/B2396449.png)
![4-Bromo-2-[(4-isopropylanilino)methyl]-6-methoxybenzenol](/img/structure/B2396451.png)



![2-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2396459.png)



